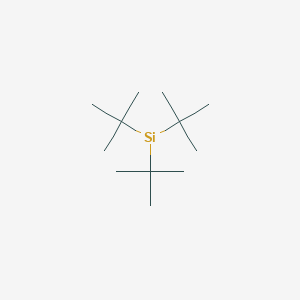

Tritert-butylsilicon

Übersicht

Beschreibung

Tritert-butylsilicon, also known as tri-tert-butylsilane, is an organosilicon compound characterized by the presence of three tert-butyl groups attached to a silicon atom. Its chemical formula is C12H28Si, and it is known for its bulky structure due to the tert-butyl groups. This compound is a colorless liquid with a boiling point of approximately 110°C and a melting point of -58°C . This compound is sensitive to oxygen and water, requiring careful handling and storage conditions .

Vorbereitungsmethoden

The synthesis of tritert-butylsilicon typically involves the reaction of triethylsilane with tert-butyl alkyl lithium (t-BuLi) at low temperatures . This reaction is carried out under an inert atmosphere to prevent the compound from reacting with oxygen or moisture. The general reaction scheme is as follows:

[ \text{(CH}_3\text{CH}_2\text{)}_3\text{SiH} + 3 \text{t-BuLi} \rightarrow \text{(t-Bu)}_3\text{SiH} + 3 \text{LiCH}_2\text{CH}_3 ]

In industrial settings, the production of this compound may involve more scalable methods, but the fundamental reaction principles remain the same. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Tritert-butylsilicon undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reduction reactions can convert this compound to simpler silanes. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: this compound can participate in substitution reactions where the tert-butyl groups are replaced by other functional groups. Halogenation reactions using reagents like chlorine or bromine are typical examples.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with hydrogen peroxide may yield silanols, while halogenation with chlorine can produce chlorosilanes.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Tritert-butylsilicon is primarily utilized in chemical synthesis due to its ability to serve as a precursor for various silicon-containing compounds. The synthesis of this compound typically involves the reaction of tert-butyl chloride with silicon-containing reagents. This method allows for the adjustment of its properties to suit specific applications.

Synthesis Method:

- Reactants: Tert-butyl chloride and silicon reagents

- Conditions: Varies based on the desired product characteristics

This versatility in synthesis is crucial for developing new materials and chemical processes.

Reactivity Studies

The reactivity of this compound has been extensively studied, revealing significant insights into its interactions with other chemical species. The compound's steric hindrance leads to unique reactivity patterns compared to less hindered silanes.

Key Findings:

- This compound exhibits lower reactivity than smaller silanes due to steric effects.

- It can participate in various reactions, including hydrosilylation and dehydrogenative coupling.

Understanding these interactions is essential for optimizing reaction conditions and developing new synthetic methodologies.

Material Science Applications

This compound plays a significant role in material science, particularly in the development of advanced materials with tailored properties. Its unique structure allows it to be incorporated into various materials, enhancing their performance.

Applications Include:

- Silicon-Based Nanomaterials: this compound can be used as a precursor for synthesizing silicon nanoparticles, which are valuable in electronics and energy storage.

- Coatings and Adhesives: The compound's properties make it suitable for formulating high-performance coatings that require chemical stability and resistance to degradation.

Case Studies

Several studies have highlighted the applications of this compound in different contexts:

These case studies demonstrate the diverse applications of this compound across various scientific disciplines.

Wirkmechanismus

The mechanism of action of tritert-butylsilicon is influenced by the steric effects of the tert-butyl groups. These bulky groups create a significant steric hindrance, affecting the compound’s reactivity and interactions with other molecules. In glycosylation reactions, for example, this compound compounds can act as catalysts, facilitating the formation of glycosidic bonds through a single hydrogen bond mechanism.

Vergleich Mit ähnlichen Verbindungen

Tritert-butylsilicon can be compared with other similar organosilicon compounds, such as:

Triethylsilane: Unlike this compound, triethylsilane has ethyl groups attached to the silicon atom. It is less bulky and exhibits different reactivity patterns.

Trimethylsilane: This compound has three methyl groups attached to the silicon atom. It is smaller and less sterically hindered compared to this compound.

Triphenylsilane: With three phenyl groups attached to the silicon atom, triphenylsilane is bulkier than triethylsilane but less so than this compound.

The uniqueness of this compound lies in its extreme steric hindrance, which makes it particularly useful as a protecting group and in reactions requiring selective reactivity .

Biologische Aktivität

Tri-tert-butylsilicon, a silane compound characterized by its three tert-butyl groups attached to silicon, has garnered attention in various fields due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of tri-tert-butylsilicon, focusing on its antioxidant, antimicrobial, and cytotoxic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

Tri-tert-butylsilicon (TBS) is defined by its bulky tert-butyl groups which contribute to its steric hindrance. This structural feature influences its reactivity and interactions with biological systems. The molecular formula is , and it exhibits significant steric strain due to the presence of three bulky tert-butyl groups around the silicon atom.

Key Structural Parameters:

- Molecular Weight: 214.56 g/mol

- Bond Lengths:

- Å

- Å

- Å

- Angles:

These parameters indicate a relatively stable structure compared to its hydrocarbon analogs, with implications for its biological interactions .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of tri-tert-butylsilicon and its derivatives. The antioxidant activity is crucial in mitigating oxidative stress, which is linked to various diseases.

Research Findings:

- In vitro studies demonstrated that tri-tert-butylsilicon exhibits a notable ability to scavenge free radicals, particularly in lipid peroxidation assays.

- The compound showed an IC50 value comparable to established antioxidants like Trolox, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Table 1: Antioxidant Activity of Tri-tert-butylsilicon

Antimicrobial Activity

The antimicrobial properties of tri-tert-butylsilicon have also been explored, particularly in the context of quaternary phosphonium salts derived from it.

Key Findings:

- Tri-tert-butylsilicon derivatives demonstrated significant antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) indicating effective bactericidal properties.

- The hemolytic activity associated with these compounds was found to be lower than that of less sterically hindered counterparts, suggesting a favorable safety profile for potential pharmaceutical applications .

Table 2: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Hemolytic Activity | Reference |

|---|---|---|---|

| Tri-tert-butylsilicon | <10 | Low | |

| Tetrafluoroborate Salts | >50 | Moderate |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety and therapeutic potential of tri-tert-butylsilicon in cancer research.

Study Overview:

- Various cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HTC-116 (colon cancer), were treated with tri-tert-butylsilicon derivatives.

- The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells.

Table 3: Cytotoxicity Results

Case Studies

Several case studies have illustrated the practical applications of tri-tert-butylsilicon in various fields:

- Antioxidant Applications: A study demonstrated the effectiveness of tri-tert-butylsilicon in protecting cellular components from oxidative damage in a rat liver model.

- Pharmaceutical Formulations: The compound was incorporated into formulations aimed at enhancing skin protection against UV-induced oxidative stress.

Eigenschaften

InChI |

InChI=1S/C12H27Si/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDLEZMOAXZZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423069 | |

| Record name | Tritert-butylsilicon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18159-55-2 | |

| Record name | Tritert-butylsilicon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-t-butylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.